molecular formula C16H14N2O4 B2427977 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide CAS No. 294668-72-7

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide

Cat. No. B2427977
CAS RN: 294668-72-7
M. Wt: 298.298
InChI Key: RKWVVJHIBYQVLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a paper that discusses the synthesis and evaluation of a similar compound, "2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide" . The synthesis process involved the use of Hydroxybenzotriazole (HOBt) to facilitate the coupling process and prevent the side reaction of N-acylurea formation .

Scientific Research Applications

Synthetic Chemistry

This compound is part of the isoquinoline-1,3 (2H,4H)-dione compounds which have attracted extensive attention from synthetic chemists . They are used in the synthesis of diverse range of compounds employing acryloyl benzamides as key substrates .

Anticancer Research

Some derivatives of this compound have been synthesized and screened for their cytotoxicity towards cancer cell lines A549, B16-F10, DU145, and HepG2 . This suggests potential applications in cancer research and treatment.

Antiviral Research

Certain glucosides of this compound have shown improved antiviral activity against tobacco mosaic virus . This indicates its potential use in the development of antiviral drugs.

Antimicrobial Research

Some derivatives of this compound have shown good antimicrobial potential . This suggests its possible use in the development of new antimicrobial agents.

Safety and Handling

The compound has specific safety instructions and handling procedures . It’s important to follow these guidelines to ensure safe usage in various applications.

Physical Properties

The compound has specific physical properties such as melting point, boiling point, and flash point . These properties are important for its storage and usage in various applications.

Future Directions

The future directions for the study of this compound could involve further exploration of its potential LOX inhibitory activity, given the findings from related compounds . This could potentially lead to the development of new therapeutic agents for neoplastic diseases .

properties

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-8-7-17-13(20)9-18-15(21)11-5-1-3-10-4-2-6-12(14(10)11)16(18)22/h1-6,19H,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWVVJHIBYQVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide

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